3-cyclopropyl-1H-pyrazol-5-amine

Organic Synthesis Chemical Handling Formulation

3-Cyclopropyl-1H-pyrazol-5-amine (CAS 175137-46-9), also known as 5-cyclopropyl-1H-pyrazol-3-amine, is a heterocyclic amine with the molecular formula C6H9N3 and a molecular weight of 123.16 g/mol. It features a cyclopropyl substituent at the 3-position and an amine group at the 5-position of the pyrazole ring, which confers distinct steric and electronic properties compared to other 3-substituted analogs.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 175137-46-9
Cat. No. B068462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-1H-pyrazol-5-amine
CAS175137-46-9
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NN2)N
InChIInChI=1S/C6H9N3/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2,(H3,7,8,9)
InChIKeyMXVAGCQKBDMKPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropyl-1H-pyrazol-5-amine (CAS 175137-46-9): A Versatile Heterocyclic Amine Building Block for Pharmaceutical and Agrochemical Synthesis


3-Cyclopropyl-1H-pyrazol-5-amine (CAS 175137-46-9), also known as 5-cyclopropyl-1H-pyrazol-3-amine, is a heterocyclic amine with the molecular formula C6H9N3 and a molecular weight of 123.16 g/mol [1]. It features a cyclopropyl substituent at the 3-position and an amine group at the 5-position of the pyrazole ring, which confers distinct steric and electronic properties compared to other 3-substituted analogs . This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the development of kinase inhibitors for therapeutic applications [2].

3-Cyclopropyl-1H-pyrazol-5-amine (CAS 175137-46-9): Why In-Class Pyrazole Amines Are Not Interchangeable


While a broad class of 3-substituted-1H-pyrazol-5-amines exists as synthetic intermediates, generic substitution with a different 3-position substituent is scientifically invalid due to marked differences in physicochemical properties that directly impact reaction design, handling, and final product outcomes. For example, the cyclopropyl group confers a specific combination of steric bulk and electron-donating character that differs fundamentally from methyl, phenyl, or tert-butyl analogs, resulting in a distinct physical state (liquid vs. solid) and boiling point . These variations critically influence solubility, purification strategies (distillation vs. recrystallization), and reactivity in downstream transformations such as palladium-catalyzed C-H arylation or amide bond formation [1]. Therefore, procurement based solely on the 'pyrazol-5-amine' core without considering the specific 3-substituent will lead to irreproducible synthetic protocols and altered pharmacological profiles of final drug candidates.

3-Cyclopropyl-1H-pyrazol-5-amine (CAS 175137-46-9): A Quantitative Evidence Guide for Scientific Procurement


Physical State at Ambient Temperature: Liquid vs. Solid Handling

The compound is a liquid at 20°C, which differentiates it from the more common solid analogs such as 3-methyl-1H-pyrazol-5-amine (mp 45-47°C) and 3-phenyl-1H-pyrazol-5-amine (mp 124-127°C). The physical form directly dictates handling protocols, storage, and the feasibility of certain purification techniques like distillation .

Organic Synthesis Chemical Handling Formulation

Boiling Point: A Key Metric for Distillation and Reaction Solvent Selection

The experimentally determined boiling point of 163-165°C for the target compound is significantly lower than that of many other 3-substituted analogs, offering a practical advantage for purification and thermal management in reactions . For instance, 3-phenyl-1H-pyrazol-5-amine has a predicted boiling point of 442.3°C at 760 mmHg . This large difference in volatility allows for straightforward distillation of the cyclopropyl derivative under moderate conditions, which is not feasible for higher-boiling analogs.

Purification Reaction Optimization Thermal Stability

Density and Refractive Index: Critical Parameters for Formulation and Quality Control

The compound has a density of 1.15 g/mL and a refractive index of 1.56 at 20°C, which are essential for accurate volumetric dispensing and identity verification via refractometry . In contrast, 3-methyl-1H-pyrazol-5-amine has a density of 1.221 g/cm³ [1], and 3-phenyl-1H-pyrazol-5-amine has a density of 1.238 g/cm³ . The lower density of the target compound indicates a different molecular packing, which can influence its behavior in biphasic reactions and liquid-liquid extractions.

Analytical Chemistry Quality Control Formulation Science

Solubility Profile: Limited Aqueous Solubility Informs Solvent Selection for Reactions and Workup

The compound is described as 'slightly soluble in water' by a major supplier, which is a key consideration for designing aqueous workup procedures and selecting reaction solvents . This contrasts with more polar analogs like 3-amino-1H-pyrazole (CAS 1820-80-0), which is highly water-soluble due to the absence of a hydrophobic cyclopropyl group . The limited water solubility of the target compound can be advantageous for extractive workups, where it will partition efficiently into an organic layer.

Solubility Reaction Medium Workup Procedures

Commercial Availability and Purity: A Reliable Supply Chain with Consistent Quality Metrics

The compound is commercially available from multiple reputable suppliers (e.g., Thermo Scientific, AKSci) with a typical purity specification of ≥95-96% . This is a standard and reliable purity grade for a research intermediate. In contrast, more niche analogs like 3-tert-butyl-1H-pyrazol-5-amine may have more limited availability or higher cost, and 3-trifluoromethyl analogs often require specialized handling due to increased reactivity [1]. The established supply chain for the target compound ensures consistent quality and timely procurement, which is a critical factor for project continuity in both academic and industrial settings.

Supply Chain Quality Assurance Procurement

3-Cyclopropyl-1H-pyrazol-5-amine (CAS 175137-46-9): Optimal Application Scenarios in Chemical Research and Development


Synthesis of Selective Kinase Inhibitors for Targeted Cancer Therapy

The compound serves as a privileged starting material for the development of selective kinase inhibitors, particularly those targeting CDK12/13 and TrkA. As demonstrated in patent literature, the cyclopropyl substituent contributes to optimal steric and electronic fit within the kinase ATP-binding pocket, enhancing selectivity over other kinase family members [1][2]. Researchers developing next-generation oncology therapeutics should prioritize this building block to access a chemical space with demonstrated potency and selectivity profiles.

Development of Antimicrobial Agents via Structure-Activity Relationship (SAR) Studies

Derivatives of 3-cyclopropyl-1H-pyrazol-5-amine, such as the 1-(4-methoxybenzyl) benzamide series, have been systematically evaluated for antibacterial and antifungal activity, establishing a clear SAR for this scaffold [3]. Medicinal chemists exploring novel antimicrobials can leverage this compound as a versatile core to generate focused libraries, with the cyclopropyl group providing a balance of lipophilicity and metabolic stability that is often favorable for membrane penetration and target engagement.

Palladium-Catalyzed C-H Arylation for Diversification of the Pyrazole Core

The presence of the free amine and the cyclopropyl group makes 3-cyclopropyl-1H-pyrazol-5-amine a suitable substrate for palladium-catalyzed C-H arylation reactions at the 4-position of the pyrazole ring [4]. This methodology allows for the late-stage diversification of the core scaffold without the need for pre-functionalization, enabling rapid exploration of structure-activity relationships. Its liquid state and moderate boiling point also facilitate purification of the arylated products by chromatography or distillation.

Use as a Key Intermediate in Agrochemical Discovery Programs

The compound's established role as a raw material for agrochemical synthesis is supported by its commercial classification and physicochemical properties . Its balanced lipophilicity (XLogP3 = 0.4) and small size make it a suitable building block for designing crop protection agents that require specific soil mobility and plant uptake characteristics. Researchers in the agrochemical sector can rely on the compound's commercial availability and consistent quality for hit-to-lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-cyclopropyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.